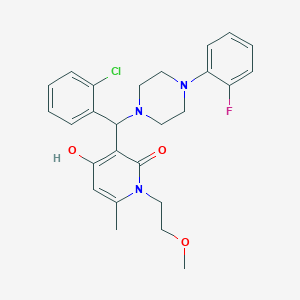

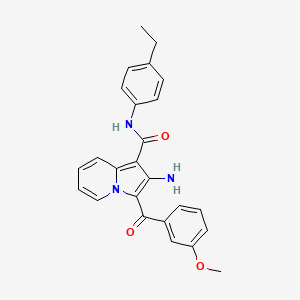

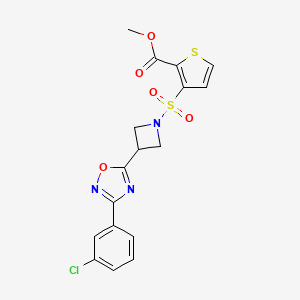

2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

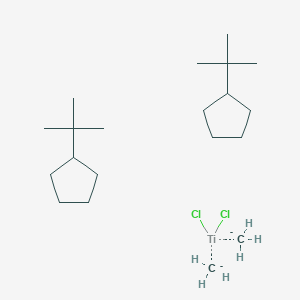

Catalytic Protodeboronation

Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .

Application: Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been achieved using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-chlorobenzenesulfonyl chloride, which is then reacted with 2-mercapto-N-(4-ethoxyphenyl)acetamide to form the second intermediate, 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "thionyl chloride", "3-chlorobenzenesulfonyl chloride", "2-mercapto-N-(4-ethoxyphenyl)acetamide", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "4-ethoxyaniline is diazotized with sodium nitrite and hydrochloric acid to form diazonium salt.", "The diazonium salt is then reduced with sodium sulfite to form 4-ethoxyphenylamine.", "4-ethoxyphenylamine is then reacted with sulfuric acid to form 4-ethoxyphenylammonium sulfate.", "The sulfate salt is then treated with sodium hydroxide to form 4-ethoxyphenol.", "4-ethoxyphenol is then reacted with thionyl chloride to form 4-ethoxyphenyl chloroformate.", "2-mercapto-N-(4-ethoxyphenyl)acetamide is then reacted with 3-chlorobenzenesulfonyl chloride to form 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene.", "2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product, 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide." ] } | |

CAS番号 |

899724-77-7 |

分子式 |

C20H18ClN3O5S2 |

分子量 |

479.95 |

IUPAC名 |

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C20H18ClN3O5S2/c1-2-29-15-8-6-14(7-9-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-5-3-4-13(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |

InChIキー |

FLBSEWWYEQDPET-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide](/img/structure/B2424782.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)

![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2424800.png)